
2-(Benzylamino)-3-phenoxyhex-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3-phenoxyhex-5-en-2-ol is an organic compound that features a benzylamino group, a phenoxy group, and a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, such as a phenoxy-substituted hexenol derivative. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-phenoxyhex-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where halogenated reagents can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated benzylamino derivatives
Scientific Research Applications
2-(Benzylamino)-3-phenoxyhex-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-3-chlorohex-5-en-2-ol
- 2-(Benzylamino)-3-methoxyhex-5-en-2-ol
- 2-(Benzylamino)-3-phenylhex-5-en-2-ol
Uniqueness
2-(Benzylamino)-3-phenoxyhex-5-en-2-ol is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138914-67-7 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(benzylamino)-3-phenoxyhex-5-en-2-ol |
InChI |
InChI=1S/C19H23NO2/c1-3-10-18(22-17-13-8-5-9-14-17)19(2,21)20-15-16-11-6-4-7-12-16/h3-9,11-14,18,20-21H,1,10,15H2,2H3 |
InChI Key |
GCMSQGZHISTNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC=C)OC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



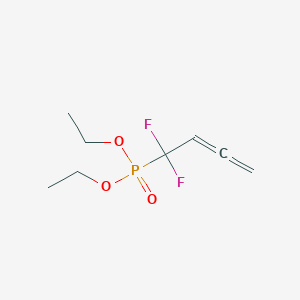
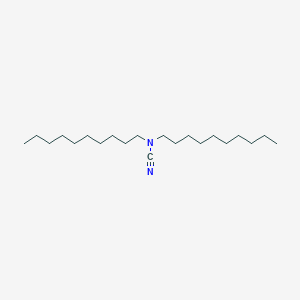
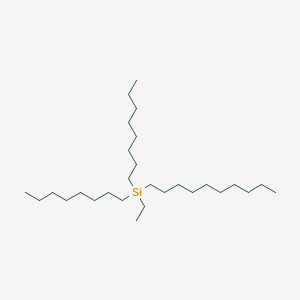
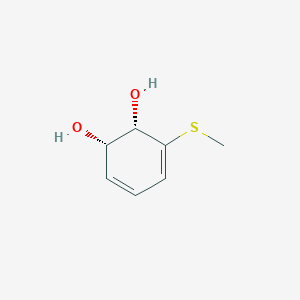
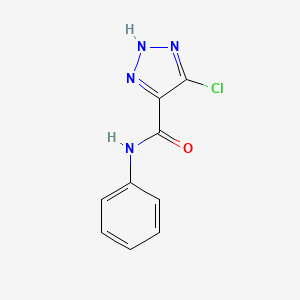
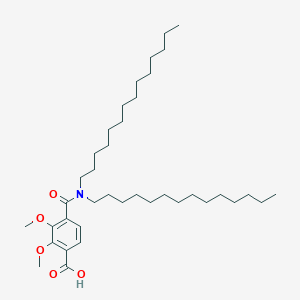
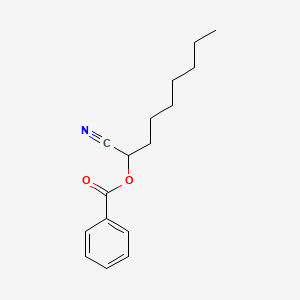
methanone](/img/structure/B14290381.png)

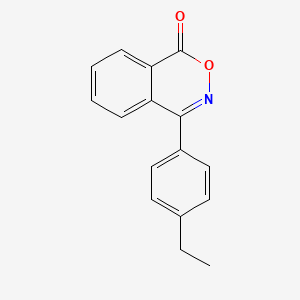

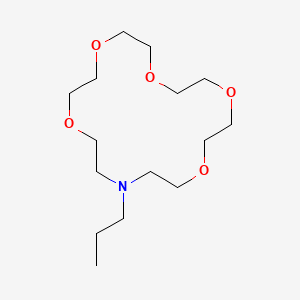
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
